molecular formula C19H21N3O3 B2804711 N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797708-42-9

N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2804711
CAS No.: 1797708-42-9
M. Wt: 339.395
InChI Key: MFNLASONSGKLHQ-UHFFFAOYSA-N
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Description

N-(3-(2-Oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide is a synthetic benzamide derivative of significant interest in medicinal chemistry and preclinical pharmaceutical research. This compound features a molecular architecture that combines a benzamide core, a pyridyloxy moiety, and a pyrrolidinone subunit, a structural motif present in various biologically active molecules. Benzamide and nicotinamide derivatives are frequently investigated as core scaffolds in the development of novel therapeutic agents, with documented research applications in oncology and metabolic diseases . For instance, structurally related N-pyridin-2-yl benzamide analogues have been reported as potent allosteric activators of glucokinase, presenting a promising avenue for the management of type 2 diabetes . Furthermore, similar compounds containing the benzamide pharmacophore are explored as inhibitors for various enzymatic targets, including kinases and histone deacetylases , highlighting the versatility of this chemical class in drug discovery. The presence of the 2-oxopyrrolidin-1-yl (pyrrolidinone) group is a pharmaceutically relevant feature, as this heterocycle is known to influence the pharmacokinetic properties and target binding affinity of small molecules. This compound is provided as a high-purity solid for research applications exclusively. It is intended for in vitro analysis and preclinical studies only. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N-[3-(2-oxopyrrolidin-1-yl)propyl]-3-pyridin-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c23-18-9-4-12-22(18)13-5-11-21-19(24)15-6-3-7-16(14-15)25-17-8-1-2-10-20-17/h1-3,6-8,10,14H,4-5,9,11-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNLASONSGKLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide, identified by its CAS number 1797708-42-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological properties and applications in various fields.

Chemical Structure and Properties

The molecular structure of this compound includes a pyridine ring and a benzamide moiety, which are significant for its biological activity. The compound has a molecular weight of 339.4 g/mol and is characterized by its unique combination of functional groups that contribute to its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrrolidine Derivative : The initial step involves the synthesis of the 2-oxopyrrolidine moiety.
  • Coupling Reaction : The pyrrolidine derivative is then coupled with the benzamide and pyridine components through standard coupling reactions.
  • Purification : Finally, the product is purified using techniques such as chromatography to achieve the desired purity level.

Antiviral Activity

Research has indicated that benzamide derivatives, including those similar to this compound, exhibit significant antiviral properties. For instance, studies on related compounds have shown their ability to inhibit hepatitis B virus (HBV) replication by interfering with nucleocapsid assembly .

Insecticidal and Fungicidal Properties

Recent studies have evaluated the insecticidal and fungicidal activities of benzamide derivatives. For example, a series of novel benzamides demonstrated promising larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. One compound in particular exhibited a 100% mortality rate at this concentration .

Table 1: Larvicidal Activities of Benzamide Derivatives

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7c100
7h1020

In terms of fungicidal activity, certain derivatives showed effective inhibition against Botrytis cinerea, outperforming established fungicides such as fluxapyroxad .

Table 2: Fungicidal Activities Against Botrytis cinerea

CompoundInhibition (%)
7h90.5
Fluxapyroxad63.6

Case Studies

Several case studies have highlighted the effectiveness of benzamide derivatives in various applications:

  • Antiviral Agents : A study focused on optimizing benzamide derivatives for HBV treatment demonstrated that specific substitutions could enhance antiviral efficacy.
  • Agricultural Applications : Research on larvicidal compounds showed that modifications to the benzamide structure could lead to increased potency against mosquito larvae, suggesting potential use in pest control.

Scientific Research Applications

Biological Applications

1. Anti-inflammatory Activity
Research indicates that N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of specific kinases involved in inflammatory pathways, particularly c-Jun N-terminal kinases (JNKs). This inhibition can lead to reduced production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study:
In vitro studies demonstrated that the compound effectively reduced levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. The concentration-response relationship indicated significant inhibition at micromolar concentrations, suggesting its potential as a therapeutic agent in chronic inflammatory conditions.

2. Antitumor Activity
The compound has also been explored for its antitumor properties. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines, inhibiting cell proliferation.

Case Study:
In vivo experiments using animal models of cancer showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. These findings support its potential application in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeMechanismObserved Effects
Anti-inflammatoryJNK inhibitionReduced cytokine production
AntitumorApoptosis inductionDecreased tumor size in animal models
Enzyme InhibitionKinase inhibitionModulation of inflammatory pathways
Receptor ModulationInteraction with cellular receptorsAltered cell proliferation and survival rates

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related benzamides:

Compound Name Core Substituents Key Functional Groups Biological Target/Activity Reference
N-(3-(2-oxopyrrolidin-1-yl)propyl)-3-(pyridin-2-yloxy)benzamide 3-(pyridin-2-yloxy), N-(2-oxopyrrolidinylpropyl) Benzamide, pyridine, pyrrolidinone Putative enzyme inhibition (e.g., BACE-1, KDM5A)
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N-(2-hydroxy-tert-butyl) Benzamide, tertiary alcohol Metal-catalyzed C–H functionalization
PBIT (KDM5A inhibitor) 4-methylphenyl, benzisothiazolone Benzisothiazolone KDM5A inhibition
BACE-1 inhibitor () 3-(ethylamino)-5-(2-oxopyrrolidin-1-yl) Benzamide, ethylamino, pyrrolidinone BACE-1 inhibition (Alzheimer’s)
N-(3-(1H-imidazol-1-yl)propyl)-4-fluorobenzamide 4-fluoro, N-(imidazolylpropyl) Benzamide, imidazole Carbonic anhydrase inhibition

Key Observations:

  • 2-Oxopyrrolidin Group : Present in both the target compound and the BACE-1 inhibitor (), this group enhances binding affinity through hydrogen bonding and conformational restraint. The BACE-1 inhibitor’s co-crystal structure reveals interactions with catalytic aspartate residues, suggesting a similar mechanism for the target compound .
  • Pyridin-2-yloxy vs. Imidazole/Other Groups : The pyridin-2-yloxy group in the target compound may improve solubility compared to hydrophobic substituents (e.g., 4-trifluoromethyl in ) but could reduce membrane permeability relative to imidazole-containing analogues .
  • Methyl vs. Fluoro Substituents : Electron-withdrawing groups (e.g., 4-fluoro in ) increase metabolic stability but may reduce electron density at the benzamide carbonyl, affecting hydrogen-bonding efficacy .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The pyridin-2-yloxy group likely enhances aqueous solubility compared to purely aromatic substituents (e.g., 3-methyl in ) but may still require formulation optimization for oral bioavailability .

Q & A

Q. Table 1: Key NMR Data for Structural Confirmation

Proton EnvironmentExpected δ (ppm)MultiplicityReference
Amide NH8.2–8.5Singlet
Pyridin-2-yloxy C-H7.8–8.1Doublet
Pyrrolidinone C=O adjacent2.5–3.0Multiplet

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature0–5°C (coupling)Reduces by 15%
SolventDCMIncreases by 20%
CatalystHATUReduces time 6x

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